![molecular formula C6H10N2O2 B2611067 5-(2-Methoxyethyl)-1,2-oxazol-3-amine CAS No. 1497931-38-0](/img/structure/B2611067.png)
5-(2-Methoxyethyl)-1,2-oxazol-3-amine
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
5-(2-Methoxyethyl)-1,2-oxazol-3-amine is involved in the synthesis of new compounds with potential antimicrobial activities. For instance, novel triazole derivatives have been synthesized, displaying good to moderate activities against various microorganisms. This showcases its utility in developing new antimicrobial agents (Bektaş et al., 2007).
Modulation of GABA Uptake
Research has explored the modification of GABA uptake inhibitors using derivatives of 5-(2-Methoxyethyl)-1,2-oxazol-3-amine. This investigation has led to the discovery of compounds with selective inhibition properties for glial versus neuronal GABA uptake, contributing to the understanding of neurotransmission and potential treatments for neurological disorders (Falch et al., 1999).
Amidation Efficiency Improvement
Mechanistic studies have revealed the role of 5-(2-Methoxyethyl)-1,2-oxazol-3-amine derivatives in enhancing C-H amidation efficiency. These studies show the potential for developing more efficient and selective methods for direct C-H amination reactions, important in organic synthesis (Park et al., 2015).
Corrosion Inhibition
In the field of materials science, derivatives of 5-(2-Methoxyethyl)-1,2-oxazol-3-amine have been investigated for their corrosion inhibition properties on mild steel in acidic environments. This research provides insights into developing effective corrosion inhibitors for industrial applications (Bentiss et al., 2009).
Anticancer Activity
Compounds derived from 5-(2-Methoxyethyl)-1,2-oxazol-3-amine have been synthesized and evaluated for their anticancer activities. This highlights its role in the search for new therapeutic agents against various cancer types (Holla et al., 2003).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as antisense oligonucleotides, target specific rna sequences within cells . The role of these targets is to modulate gene expression, which can have a profound effect on cellular function.
Mode of Action
Similar compounds, such as antisense oligonucleotides, work by binding to their target rna sequences and preventing their translation into protein . This interaction results in a decrease in the production of the protein encoded by the target gene.
Biochemical Pathways
Similar compounds, such as antisense oligonucleotides, can affect a variety of pathways depending on the target gene . The downstream effects of these changes can include alterations in cellular function and phenotype.
Pharmacokinetics
Similar compounds, such as antisense oligonucleotides, are known to have good bioavailability when administered intrathecally . They are metabolized via exonuclease-mediated hydrolysis and have a long elimination half-life .
Result of Action
Similar compounds, such as antisense oligonucleotides, can result in decreased production of the target protein, which can have a variety of effects depending on the function of the protein .
Action Environment
It is known that the efficacy of similar compounds, such as antisense oligonucleotides, can be influenced by factors such as the presence of endogenous nucleases and the ability of the compound to cross the cell membrane .
properties
IUPAC Name |
5-(2-methoxyethyl)-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-9-3-2-5-4-6(7)8-10-5/h4H,2-3H2,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGQZIKDFLVZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=NO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1497931-38-0 |
Source
|
Record name | 5-(2-methoxyethyl)-1,2-oxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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